molecular formula C10H16N6O2S B5775633 2-[[4-(Methylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]sulfanyl]acetamide

2-[[4-(Methylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]sulfanyl]acetamide

Cat. No.: B5775633
M. Wt: 284.34 g/mol
InChI Key: UEQNUHKGNQCMGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[[4-(Methylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]sulfanyl]acetamide is a complex organic compound that belongs to the class of triazine derivatives Triazines are known for their diverse biological activities and are widely used in various fields such as agriculture, medicine, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-(Methylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]sulfanyl]acetamide typically involves multiple steps. One common method starts with the preparation of the triazine core, followed by the introduction of the methylamino and morpholinyl groups. The final step involves the addition of the sulfanylacetamide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-[[4-(Methylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

2-[[4-(Methylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]sulfanyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: It is investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[[4-(Methylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]sulfanyl]acetamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptors by interacting with their binding domains. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-[[4-(Methylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]sulfanyl]acetamide
  • 2-[[4-(Amino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]sulfanyl]acetamide
  • 2-[[4-(Methylamino)-6-piperidin-4-yl-1,3,5-triazin-2-yl]sulfanyl]acetamide

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the morpholinyl group, for example, may enhance its solubility and bioavailability, while the sulfanylacetamide moiety may contribute to its reactivity and binding affinity.

Properties

IUPAC Name

2-[[4-(methylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N6O2S/c1-12-8-13-9(16-2-4-18-5-3-16)15-10(14-8)19-6-7(11)17/h2-6H2,1H3,(H2,11,17)(H,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEQNUHKGNQCMGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=NC(=N1)SCC(=O)N)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.